molecular formula C8H8Cl2N2 B2997294 5-Chloro-1H-indol-3-amine hydrochloride CAS No. 2470435-57-3

5-Chloro-1H-indol-3-amine hydrochloride

Cat. No.: B2997294
CAS No.: 2470435-57-3
M. Wt: 203.07
InChI Key: FMLNFSLZKDPARO-UHFFFAOYSA-N
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Description

5-Chloro-1H-indol-3-amine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Biochemical Analysis

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that this compound may influence cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indol-3-amine hydrochloride typically involves the chlorination of 1H-indole-3-amine. One common method includes the reaction of 1H-indole-3-amine with thionyl chloride in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of 5-Chloro-1H-indol-3-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1H-indol-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-3-amine hydrochloride
  • 5-Fluoro-1H-indol-3-amine hydrochloride
  • 5-Bromo-1H-indol-3-amine hydrochloride

Uniqueness

5-Chloro-1H-indol-3-amine hydrochloride is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-chloro-1H-indol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLNFSLZKDPARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470435-57-3
Record name 5-chloro-1H-indol-3-amine hydrochloride
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